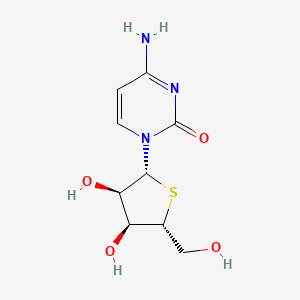![molecular formula C13H10N2 B3307033 3-[2-(Pyridin-2-yl)ethynyl]aniline CAS No. 930395-74-7](/img/structure/B3307033.png)
3-[2-(Pyridin-2-yl)ethynyl]aniline
Übersicht
Beschreibung
“3-[2-(Pyridin-2-yl)ethynyl]aniline” is a chemical compound with the CAS Number: 930395-74-7 . It has a molecular weight of 194.24 and its IUPAC name is 3-(2-pyridinylethynyl)aniline . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 194.24 . Additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications : A study by Draguta et al. (2015) explored binary adducts involving variants of pyridinyl aniline for potential applications in nonlinear optics (NLO). These materials exhibited stability at high temperatures and transparency over a wide spectral range, indicating their suitability for NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).
C-H Amination Mediated by Cupric Acetate : Zhao et al. (2017) identified 2-(Pyridin-2-yl) aniline as an effective directing group in C-H amination processes mediated by cupric acetate. This research highlights its role in the effective amination of benzamide derivatives with various amines (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).
Ring-Opening Polymerization Catalysts : Njogu, Omondi, and Nyamori (2017) synthesized novel complexes with pyridinyl Schiff base ligands, demonstrating their effectiveness as catalysts in the ring-opening polymerization of ε-caprolactone. This study presents the potential of pyridinyl aniline derivatives in polymer science (Njogu, Omondi, & Nyamori, 2017).
Synthesis of Cationic η3-Methallyl Palladium Complexes : Dridi, Mechria, and Msaddek (2014) explored the synthesis of cationic η3-methallylpalladium complexes using pyridinyl-imine ligands. This research contributes to the understanding of metal-organic frameworks and their applications (Dridi, Mechria, & Msaddek, 2014).
Structure and Vibrational Spectra Analysis : Acosta-Ramírez et al. (2013) conducted a detailed study on the structure and vibrational spectra of pyridinylmethylideneanilines. This research provides insights into the molecular structure and properties of these compounds (Acosta-Ramírez, Larade, Lloy, Cross, McLellan, Martell, McDonald, & Bierenstiel, 2013).
Electroluminescence Application : Vezzu et al. (2010) investigated the luminescent properties of tetradentate bis-cyclometalated platinum complexes, including pyridinyl aniline derivatives. Their findings have implications for the development of organic light-emitting diodes (OLEDs) (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Synthesis and Crystal Structure of Cationic Bis(pyridinylimine)cobalt(II) Complexes : Mechria, Dridi, and Msaddek (2015) synthesized and characterized cationic bis(pyridinylimine)cobalt(II) complexes, providing valuable data on their solid-state and electronic structures (Mechria, Dridi, & Msaddek, 2015).
Estrogen Receptor Binding Affinity and Photophysical Properties : Kasiotis and Haroutounian (2006) prepared novel 2-pyridin-2-yl-1H-indole derivatives, investigating their optical properties and estrogen receptor binding affinities. This research demonstrates the biomedical potential of pyridinyl aniline derivatives (Kasiotis & Haroutounian, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Mode of Action
It’s worth noting that 2-(pyridin-2-yl)aniline, a structurally similar compound, has been used as a directing group in promoting c–h amination mediated by cupric acetate . This suggests that 3-[2-(Pyridin-2-yl)ethynyl]aniline might also interact with its targets in a similar manner.
Eigenschaften
IUPAC Name |
3-(2-pyridin-2-ylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGDVGTWRHHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286713 | |
| Record name | 3-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930395-74-7 | |
| Record name | 3-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930395-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


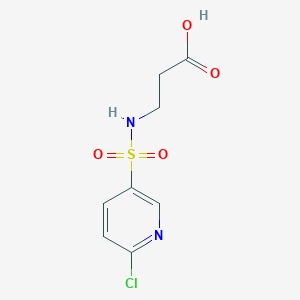
![2-[4-(Aminomethyl)phenoxy]acetamide](/img/structure/B3306959.png)
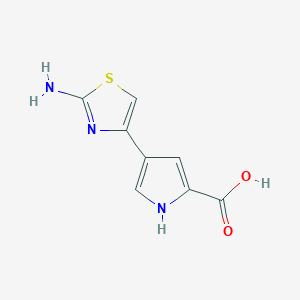
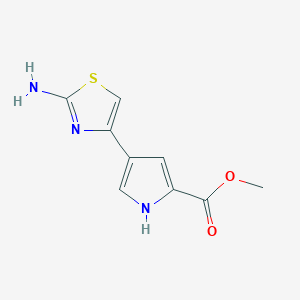


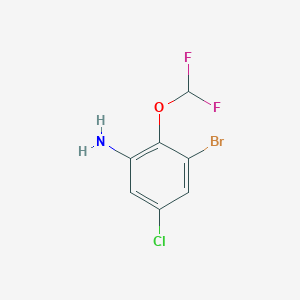
![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306991.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)
![N-(2-phenoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3307006.png)
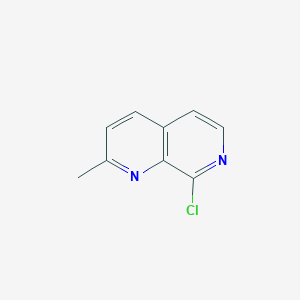
![(1R)-2,2',3,3'-tetrahydro-6,6'-diphenyl-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3307053.png)
